molecular formula C16H16BrN3O B5775035 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone

4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone

Katalognummer: B5775035
Molekulargewicht: 346.22 g/mol
InChI-Schlüssel: QVNLLEFLGISSAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone, widely known in research literature as EGA, is a potent small-molecule inhibitor of endosomal trafficking pathways that are exploited by numerous pathogens. Discovered in a high-throughput screen for inhibitors of Anthrax Lethal Toxin, EGA has emerged as a powerful chemical tool for studying host-pathogen interactions and vesicular transport . Its primary value lies in its ability to selectively block the entry into the host cell cytosol of a broad range of acid-dependent bacterial toxins and viruses, without neutralizing the pH of acidic organelles itself . EGA exhibits a remarkable breadth of activity against various pathogenic agents. It has been demonstrated to protect cells from intoxication by Diphtheria Toxin, Clostridium botulinum C2 toxin, Clostridium perfringens iota toxin, and Clostridium difficile binary toxin (CDT) . Furthermore, EGA prevents the peripheral neuroparalysis caused by several botulinum neurotoxin (BoNT) serotypes (A, B, D) in neuronal cultures and has been shown to mitigate botulism symptoms and significantly decrease lethality in mouse models . More recent research has also revealed that EGA can control TLR7-mediated interferon-alpha expression by human plasmacytoid dendritic cells, suggesting applications in immunology and autoimmune disease research . The compound's mechanism of action involves the inhibition of vesicular trafficking from early to late endosomes, delaying lysosomal targeting . This distinct mechanism sets it apart from other agents like ammonium chloride or bafilomycin A1, which act by raising endosomal pH. EGA does not affect all trafficking pathways uniformly; it delays degradation of the EGF receptor but does not block endosomal recycling of transferrin or retrograde trafficking of ricin . Structure-Activity Relationship (SAR) studies have confirmed that the intact semicarbazone structure is essential for its bioactivity, with specific substituents on the aromatic rings being critical for optimal potency . As a host-targeted inhibitor, EGA represents a valuable strategy for developing broad-spectrum countermeasures against infectious diseases and is an essential research tool for dissecting cellular membrane trafficking processes.

Eigenschaften

IUPAC Name

1-[(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNLLEFLGISSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone, commonly referred to as EGA, has garnered attention for its significant biological activities, particularly in the context of inhibiting endosomal trafficking pathways exploited by various pathogens. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₆H₁₆BrN₃O
  • Molecular Weight : 346.22 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The compound is synthesized through the reaction of 4-bromobenzaldehyde with N-(2,6-dimethylphenyl)semicarbazide. The reaction typically involves the following steps:

  • Condensation Reaction : Mixing equimolar amounts of 4-bromobenzaldehyde and N-(2,6-dimethylphenyl)semicarbazide in ethanol.
  • Heating : The mixture is refluxed for several hours.
  • Crystallization : Upon cooling, the product crystallizes out and can be purified through recrystallization.

EGA functions primarily by inhibiting the entry of toxins and viruses into host cells. It specifically targets early endosomal trafficking pathways, preventing the acidification necessary for the activation of several bacterial toxins and viruses. Notably, it has been shown to inhibit anthrax lethal toxin and other acid-dependent toxins:

  • Inhibition of Toxin Entry : EGA blocks the translocation of anthrax lethal toxin across host membranes, thereby preventing cellular intoxication .
  • Impact on Receptor Trafficking : The compound delays lysosomal targeting and degradation of the epidermal growth factor (EGF) receptor, indicating a broader impact on cellular trafficking processes .

Antiviral Properties

Recent studies have highlighted EGA's potential as an antiviral agent. It has been shown to inhibit multiple RNA viruses by disrupting their entry mechanisms:

  • Targeting Host Factors : EGA interferes with host cell factors that viruses exploit for entry, making it a candidate for developing antiviral therapies .

Case Studies

  • Inhibition of Anthrax Lethal Toxin :
    • A study screened a library of small molecules to identify inhibitors against anthrax lethal toxin. EGA emerged as the most potent inhibitor, effectively blocking toxin-induced pyroptosis in host cells .
  • Antiviral Activity Against RNA Viruses :
    • Research demonstrated that EGA could inhibit the entry of various RNA viruses by targeting endosomal trafficking pathways. This study suggests potential applications in treating viral infections .

Data Tables

PropertyValue
Molecular Weight346.22 g/mol
Solubility>32.2 µg/mL (pH 7.4)
Purity95%
Biological ActivityDescription
Toxin InhibitionInhibits anthrax lethal toxin entry
Antiviral ActivityBlocks entry of RNA viruses
Impact on Receptor TraffickingDelays EGF receptor degradation

Wissenschaftliche Forschungsanwendungen

Synthesis of EGA

The synthesis of EGA involves a multi-step process that starts with the reaction of 2,6-dimethylaniline with phenyl chloroformate to form a phenylcarbamate. This intermediate is then subjected to hydrazinolysis to yield semicarbazide, which subsequently reacts with 4-bromobenzaldehyde to produce the desired semicarbazone product. This method has been optimized for higher yields and purity .

EGA has been identified as a potent inhibitor of endosomal trafficking pathways exploited by various pathogens and toxins. Its biological activity is primarily attributed to its ability to interfere with the acidification of endosomes, which is crucial for the entry of many bacterial toxins into host cells.

Inhibition of Toxin Entry

Research indicates that EGA effectively inhibits the intoxication by lethal toxins from bacteria such as Bacillus anthracis (anthrax) and Clostridium botulinum (botulism). In vitro studies demonstrate that EGA prevents the cleavage of VAMP2, a protein involved in neurotransmitter release, by blocking the action of botulinum neurotoxin types A and B . This inhibition occurs in a concentration-dependent manner, suggesting its potential as a therapeutic agent against these toxins.

Endosomal Trafficking Inhibition

EGA’s mechanism includes delaying lysosomal targeting and degradation of receptors such as the EGF receptor, indicating its role in modulating host cell membrane trafficking . By preventing the transition from early to late endosomes, EGA disrupts the lifecycle of various intracellular pathogens and toxins that rely on this pathway for cellular entry .

Therapeutic Potential

The implications of EGA's activity extend beyond basic research into potential therapeutic applications:

Antiviral Applications

Given its ability to inhibit viral entry into cells through endosomal pathways, EGA shows promise as a candidate for antiviral therapies. By blocking the entry mechanisms utilized by viruses that depend on acidified endosomes for membrane fusion and cytosolic delivery, EGA could serve as a broad-spectrum antiviral agent .

Anticonvulsant Properties

Emerging studies suggest that derivatives of EGA may possess anticonvulsant properties. The structural modifications and bioactivity profiles indicate that these compounds could be explored further for their potential in treating epilepsy and other seizure disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of EGA in various experimental models:

Study Findings
Gillespie et al., 2014Identified EGA as a selective inhibitor of endosomal trafficking pathways exploited by anthrax lethal toxin; demonstrated effective blocking of toxin entry into mammalian cells .
Jung et al., 2015Reported on the synthesis optimization for higher yields and highlighted the compound's role in preventing neurotoxicity from botulinum neurotoxin .
International Journal of Medical MicrobiologyDiscussed EGA's mechanism in inhibiting intracellular pathogenic mechanisms and its potential use in developing new therapeutic strategies against multiple pathogens .

Analyse Chemischer Reaktionen

Stability and Hydrolysis

EGA’s semicarbazone group is susceptible to hydrolysis under extreme pH conditions:

  • Acidic Hydrolysis : Prolonged exposure to strong acids (e.g., HCl) cleaves the C=N bond, regenerating 4-bromobenzaldehyde and the semicarbazide .

  • Basic Hydrolysis : Similarly, treatment with NaOH reverses the condensation reaction but with lower efficiency .

Spectroscopic Characterization

Key spectroscopic data for EGA (Source ):

  • 1H NMR (DMSO-d6) :

    • Aldimine proton: δ 8.47–8.60 (s, 1H)

    • Aromatic protons: δ 7.58–7.81 (m, 4H, J = 8.5 Hz)

    • Methyl groups: δ 2.15–2.24 (s, 6H)

  • HRMS : [M+H]+ observed at m/z 346.0566 (theoretical 346.0555) .

  • IR : Strong C=N stretch at 1609 cm⁻¹ and C=O (urea) at 1648 cm⁻¹ .

Reactivity in Biological Contexts

While EGA itself does not undergo enzymatic degradation, its mechanism involves disrupting endosomal trafficking by:

  • Delaying Lysosomal Fusion : Inhibits acid-dependent toxin entry (e.g., anthrax lethal toxin, botulinum neurotoxin) without neutralizing endosomal pH .

  • Blocking Retrograde Transport : Prevents toxins like ricin from reaching the Golgi apparatus .

Limitations in Chemical Reactivity

  • Cross-Coupling Reactions : Despite the presence of a bromine atom, EGA does not participate in Suzuki-Miyaura couplings under standard Pd-catalyzed conditions, likely due to steric hindrance from the semicarbazone group .

  • Oxidation/Reduction : The semicarbazone and urea functionalities remain stable under physiological conditions, with no reported redox activity .

Vergleich Mit ähnlichen Verbindungen

Endosomal Trafficking Inhibitors

EGA’s activity is distinct from other inhibitors targeting endosomal acidification or trafficking. Key comparisons include:

Compound Primary Application Mechanism of Action Specificity Key Findings References
EGA Broad-spectrum toxin/viral inhibition Blocks early-to-late endosome trafficking; pH-independent Broad: Anthrax, BoNTs, DT, C2, iota, CDT, FCoV, HSV-2 Does not affect transferrin recycling or ricin retrograde trafficking
NH4Cl Acidification inhibitor Neutralizes endosomal pH Broad but non-specific Disrupts all pH-dependent processes; toxic at high concentrations
Bafilomycin A1 Acidification inhibitor Inhibits vacuolar ATPase, preventing acidification Broad but non-specific Blocks HdCdt toxin but not EcCdt ; toxic in prolonged use
ABMA Toxin entry inhibitor Unknown; disrupts endosomal trafficking Narrow: Anthrax toxin Less effective than EGA against anthrax lethal toxin
Tamoxifen STx2 toxin inhibition Inhibits retrograde toxin trafficking Narrow: Shiga toxin (STx2) FDA-approved repurposed drug; limited efficacy against other toxins

Key Distinctions :

  • EGA uniquely targets vesicle maturation without altering pH, unlike NH4Cl and bafilomycin A1 .
  • EGA’s broad-spectrum activity contrasts with ABMA and tamoxifen, which have narrower applications .
Semicarbazone Derivatives

Other semicarbazones exhibit divergent biological activities, primarily in neurology:

Compound Primary Application Mechanism of Action Key Findings References
EGA Trafficking inhibition Endosomal maturation blockade Optimized synthesis (81% yield) enhances research utility
N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone (Compound 9) Anticonvulsant GABA modulation; GABA transaminase inhibition Orally active with no neurotoxicity; ineffective against toxins/viruses
4-Bromobenzaldehyde semicarbazone (Compound IV) Anticonvulsant Unknown; no GABA interaction High protective index in MES tests; no effect on GABA levels

Key Distinctions :

  • EGA’s focus on trafficking inhibition contrasts with anticonvulsant semicarbazones, which target GABA pathways or ion channels .
  • Structural variations (e.g., 2-hydroxybenzaldehyde substitution in Compound 9) dictate therapeutic specificity .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the Schiff base linkage (C=N peak at ~160 ppm in 13C^{13}C-NMR) and aromatic substitution patterns.
  • X-ray Crystallography : Resolve molecular conformation (e.g., E/Z isomerism) and hydrogen-bonding networks. For example, the C=N bond in similar semicarbazones adopts an E conformation due to steric hindrance .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and bromine isotope patterns.

Reference : Structural validation methods for thiosemicarbazones .

Advanced Question: How do steric and electronic effects of the 2,6-dimethylphenyl group influence the semicarbazone’s conformation and reactivity?

Q. Methodological Answer :

  • Steric Effects : The 2,6-dimethyl substituents enforce a planar conformation in the semicarbazone moiety, reducing rotational freedom and stabilizing the E isomer. This is confirmed via X-ray diffraction showing restricted dihedral angles (<10°) between aromatic rings .
  • Electronic Effects : Electron-donating methyl groups increase electron density on the phenyl ring, altering hydrogen-bonding interactions (e.g., N–H···O bonds) in the crystal lattice.
  • Reactivity Impact : Reduced nucleophilicity at the semicarbazone nitrogen due to steric shielding, requiring harsher conditions for further derivatization.

Reference : Conformational analysis of triphenylamine-based semicarbazones .

Advanced Question: How should researchers resolve contradictions in reported crystallographic data for structurally similar semicarbazones?

Methodological Answer :
Contradictions in crystal structures (e.g., bond lengths, packing motifs) may arise from:

  • Polymorphism : Screen multiple crystallization solvents (e.g., methanol, DMSO) to isolate stable polymorphs.
  • Data Quality : Use high-resolution X-ray sources (synchrotron) and refine structures with software like SHELXL to reduce errors.
  • Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) to identify outliers. For example, deviations in C–Br bond lengths (>1.90 Å) may indicate measurement artifacts .

Reference : Crystallographic refinement protocols for thiosemicarbazones .

Advanced Question: What strategies mitigate low yields during semicarbazone synthesis, particularly for brominated analogs?

Methodological Answer :
Low yields often result from:

  • Side Reactions : Competing hydration of the aldehyde to geminal diols. Use anhydrous solvents and molecular sieves to suppress this.
  • Incomplete Purification : Optimize column chromatography gradients (e.g., 10–50% EtOAc in hexane) to separate byproducts.
  • Steric Hindrance : For bulky substituents (e.g., 2,6-dimethylphenyl), extend reaction times (12–24 hours) and increase temperature (reflux conditions) .

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO energies, focusing on the bromine atom’s electron-withdrawing effect.
  • Charge Distribution : Analyze Mulliken charges to predict sites for electrophilic/nucleophilic attack.
  • Solvent Effects : Include solvent models (e.g., PCM) to simulate UV-Vis spectra for comparison with experimental data.

Reference : Computational approaches for semicarbazone electronic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone
Reactant of Route 2
Reactant of Route 2
4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.